[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea
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Overview
Description
[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with urea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. These interactions can lead to the inhibition of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H8BrN3O2 |
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Molecular Weight |
258.07 g/mol |
IUPAC Name |
[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8BrN3O2/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4- |
InChI Key |
CIJGWMHMBHKRBR-WCIBSUBMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N\NC(=O)N)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)N)O |
Origin of Product |
United States |
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